1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide
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Overview
Description
1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a triazolopyridine moiety fused with an isothiochromene carboxamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the triazolopyridine ring.
This can be achieved through a nucleophilic substitution reaction, where the triazolopyridine intermediate reacts with an appropriate isothiochromene derivative under controlled conditions . The final step is the formation of the carboxamide group, which is typically accomplished through an amidation reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale synthesis. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a component in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit c-Met kinase, a key player in cell proliferation and survival . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle and are known for their diverse pharmacological properties.
Uniqueness
1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide is unique due to its combination of the triazolopyridine and isothiochromene moieties, which confer distinct structural and functional properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug design and development.
Properties
Molecular Formula |
C17H12N4O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isothiochromene-3-carboxamide |
InChI |
InChI=1S/C17H12N4O2S/c22-16(13-9-11-5-1-2-6-12(11)17(23)24-13)18-10-15-20-19-14-7-3-4-8-21(14)15/h1-9H,10H2,(H,18,22) |
InChI Key |
MQXWRZHKZCCNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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